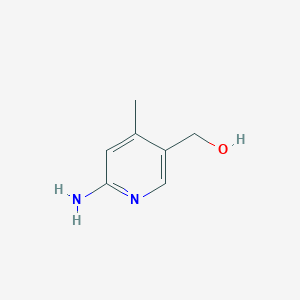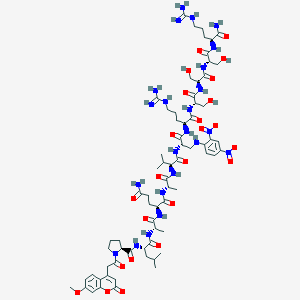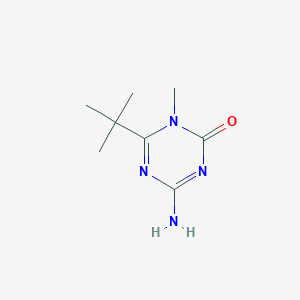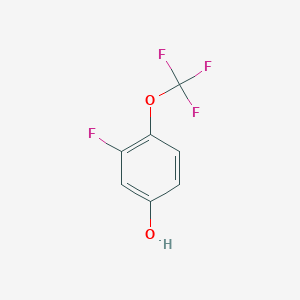
SDZ NKT 343
概述
描述
Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. Hydroxy Desmethyl Bosentan is produced in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .
科学研究应用
Hydroxy Desmethyl Bosentan has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of Bosentan metabolism and its derivatives.
Biology: Investigated for its role in the metabolic pathways involving Bosentan.
作用机制
Hydroxy Desmethyl Bosentan exerts its effects by acting as a metabolite of Bosentan. Bosentan is a competitive antagonist of endothelin-1 at the endothelin-A and endothelin-B receptors. By blocking the binding of endothelin-1 to its receptors, Bosentan and its metabolites, including Hydroxy Desmethyl Bosentan, prevent the narrowing of blood vessels and reduce high blood pressure .
安全和危害
SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .
Relevant Papers Several papers have been published on this compound. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .
生化分析
Biochemical Properties
SDZ NKT 343 interacts with the tachykinin NK 1 receptor, displaying a high degree of selectivity over human NK 2 and NK 3 receptors . The IC 50 values for human and rat receptors are 0.62 and 451 nM respectively .
Cellular Effects
This compound influences cell function by antagonizing the SP-induced Ca 2+ efflux . This can impact various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the tachykinin NK 1 receptor and inhibiting its activity . This can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It has been shown to inhibit mechanical hyperalgesia in vivo .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Desmethyl Bosentan involves the metabolic conversion of Bosentan in the liver. The primary enzymes responsible for this conversion are CYP2C9 and CYP3A4 . The specific synthetic routes and reaction conditions for the industrial production of Hydroxy Desmethyl Bosentan are not extensively documented in the literature. the general process involves the hydroxylation and demethylation of Bosentan.
Industrial Production Methods
The compound is typically produced as a metabolite during the metabolic processing of Bosentan in the liver .
化学反应分析
Types of Reactions
Hydroxy Desmethyl Bosentan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving Hydroxy Desmethyl Bosentan include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Such as methanol, ethanol, and dimethyl sulfoxide.
Major Products Formed
The major products formed from the reactions of Hydroxy Desmethyl Bosentan depend on the specific reaction conditions. For example, oxidation can produce further hydroxylated metabolites, while reduction can yield demethylated products.
相似化合物的比较
Hydroxy Desmethyl Bosentan is similar to other metabolites of Bosentan, such as:
Hydroxy Bosentan: Another hydroxylated metabolite of Bosentan.
Phenol Metabolite: A phenolic derivative of Bosentan.
Hydroxyl-Phenol Metabolite: A compound with both hydroxyl and phenol groups derived from Bosentan.
Hydroxy Desmethyl Bosentan is unique due to its specific hydroxylation and demethylation pattern, which distinguishes it from other Bosentan metabolites.
属性
IUPAC Name |
(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSIMQAFWRUEC-JDXGNMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431762 | |
| Record name | SDZ NKT 343 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180046-99-5 | |
| Record name | SDZ NKT 343 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, this compound inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.
Q2: What is the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?
A: The development of this compound involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of this compound, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.
Q3: What is known about the in vitro and in vivo efficacy of this compound?
A: Beyond its high in vitro potency, this compound demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted this compound's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.
Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)

